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Compound of Interest

Compound Name: 2-Methylglutaronitrile

Cat. No.: B7801623 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-Methylglutaronitrile
(CAS No. 4553-62-2), a significant dinitrile compound in industrial chemistry.[1] As a key

intermediate and a byproduct in the synthesis of adiponitrile for nylon production, its structural

elucidation is critical for process optimization and quality control.[1] This document offers a

detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for researchers, scientists, and professionals in drug development and

chemical synthesis.

Molecular Structure and Overview
2-Methylglutaronitrile, with the chemical formula C₆H₈N₂, possesses a branched five-carbon

chain with nitrile functional groups at both ends. The presence of a chiral center at the C2

position makes it a racemic mixture in most common applications.[1] Understanding the precise

arrangement of atoms is the foundational step for interpreting its spectral data.

Caption: Molecular structure of 2-Methylglutaronitrile with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Methylglutaronitrile, both ¹H and ¹³C NMR provide definitive structural

information.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and the connectivity of adjacent protons.

2.1.1 Experimental Protocol: ¹H NMR

Sample Preparation: A solution of 2-Methylglutaronitrile (approx. 5-10 mg) is prepared in a

deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d, CDCl₃) within a standard 5 mm NMR

tube.[2] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a 400 MHz or

500 MHz instrument.

Acquisition Parameters:

Pulse Program: A standard single-pulse sequence is used.

Number of Scans: 16 to 64 scans are typically averaged to ensure a good signal-to-noise

ratio.

Relaxation Delay: A delay of 1-2 seconds is used between scans.

Temperature: The experiment is conducted at room temperature (approx. 298 K).

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal at 0

ppm.

2.1.2 Data Interpretation and Analysis

The ¹H NMR spectrum of 2-Methylglutaronitrile exhibits distinct signals corresponding to the

methyl, methylene, and methine protons. The electron-withdrawing nature of the nitrile groups

causes adjacent protons to be deshielded, shifting their signals downfield.

Methyl Protons (C6-H): The three protons of the methyl group are equivalent and appear as

a doublet due to coupling with the single proton on C2.
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Methylene Protons (C3-H & C4-H): The two sets of methylene protons are diastereotopic

and will appear as complex multiplets due to coupling with each other and with the methine

proton at C2 and the methylene protons at the other end.

Methine Proton (C2-H): This single proton is coupled to the methyl protons and the adjacent

methylene protons, resulting in a complex multiplet.

2.1.3 Data Summary: ¹H NMR

Assigned Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH(CN)- (C2-H) ~2.80 - 2.90 Multiplet 1H

-CH₂- (C4-H) ~2.55 - 2.65 Triplet 2H

-CH₂- (C3-H) ~2.00 - 2.15 Multiplet 2H

-CH₃ (C6-H) ~1.40 - 1.45 Doublet 3H

Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and

spectrometer frequency. Data is synthesized from typical values for similar structures.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

2.2.1 Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but with modified acquisition parameters to account for the

lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is

standard, resulting in single lines for each unique carbon.

2.2.2 Data Interpretation and Analysis

The spectrum shows six distinct signals, corresponding to the six carbon atoms in the

molecule.
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Nitrile Carbons (C1, C5): These carbons are highly deshielded and appear furthest

downfield.

Methine and Methylene Carbons (C2, C3, C4): These aliphatic carbons appear in the

midfield region. The carbon bearing the methyl group (C2) is distinguished from the other

methylene carbons.

Methyl Carbon (C6): This carbon is the most shielded and appears furthest upfield.

2.2.3 Data Summary: ¹³C NMR

Assigned Carbon Chemical Shift (δ, ppm)

C≡N (C1) ~121.0

C≡N (C5) ~118.5

-CH₂- (C4) ~32.0

-CH(CN)- (C2) ~27.5

-CH₂- (C3) ~25.0

-CH₃ (C6) ~16.5

Note: Data is synthesized from SpectraBase and typical values for aliphatic nitriles.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

3.0.1 Experimental Protocol: FTIR

Sample Preparation: For a liquid sample like 2-Methylglutaronitrile, a thin film is prepared

by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Acquisition: A background spectrum of the clean salt plates is first recorded. The sample

spectrum is then recorded, typically over a range of 4000-500 cm⁻¹. The final spectrum is

presented as percent transmittance versus wavenumber (cm⁻¹).

3.0.2 Data Interpretation and Analysis

The IR spectrum of 2-Methylglutaronitrile is dominated by two key features:

C≡N Stretch: The most characteristic peak is a sharp, strong absorption in the region of

2260-2240 cm⁻¹, which is indicative of the nitrile functional group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the

stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

3.0.3 Data Summary: IR

Wavenumber (cm⁻¹) Vibration Type Intensity

~2970 - 2860 C-H (sp³) Stretch Medium-Strong

~2245 C≡N Stretch Strong, Sharp

~1460 C-H Bend (Methylene/Methyl) Medium

Note: Data is synthesized from typical values for aliphatic dinitriles.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its structure.

4.0.1 Experimental Protocol: Electron Ionization (EI) MS

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, often via a Gas Chromatography (GC) system for purification, where it is

vaporized.
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Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion

(M⁺•).

Fragmentation: The molecular ion, being a high-energy radical cation, undergoes

fragmentation into smaller, charged ions.

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

4.0.2 Data Interpretation and Analysis

The mass spectrum will show a peak for the molecular ion (M⁺•) corresponding to the

molecular weight of 2-Methylglutaronitrile (108.14 g/mol ).[1] The fragmentation pattern is key

to confirming the structure. Common fragmentation pathways for aliphatic nitriles involve the

loss of small neutral molecules or radicals.

Molecular Ion (M⁺•): A peak at m/z = 108 confirms the molecular weight.

Key Fragments: Alpha-cleavage (cleavage of the bond adjacent to the nitrile group) is a

common fragmentation pathway. The loss of a methyl radical (•CH₃) or cleavage at other C-

C bonds can lead to characteristic fragment ions.

[NC-CH(CH₃)-CH₂-CH₂-CN]⁺•
m/z = 108

[NC-CH-CH₂-CH₂-CN]⁺
m/z = 93- •CH₃

[CH(CH₃)-CH₂-CH₂-CN]⁺
m/z = 82

- •CN

[NC-CH(CH₃)]⁺
m/z = 54

- •CH₂CH₂CN
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Caption: Plausible fragmentation pathway for 2-Methylglutaronitrile in EI-MS.

4.0.3 Data Summary: Mass Spectrometry

m/z Proposed Fragment

108 [M]⁺• (Molecular Ion)

93 [M - CH₃]⁺

82 [M - CN]⁺

68 [M - CH₃ - HCN]⁺

54 [NC-CH(CH₃)]⁺

41 [CH₂CN]⁺

Note: This represents a plausible fragmentation pattern. Actual relative abundances would be

determined from the spectrum.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of 2-Methylglutaronitrile. The ¹H and ¹³C NMR

spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the

critical nitrile functional groups, and mass spectrometry verifies the molecular weight and

provides insight into the molecule's stability and fragmentation. This suite of spectroscopic data

serves as a reliable fingerprint for the identification and quality assessment of this important

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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